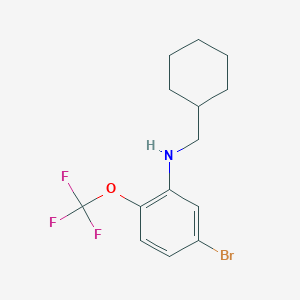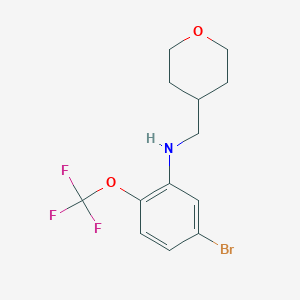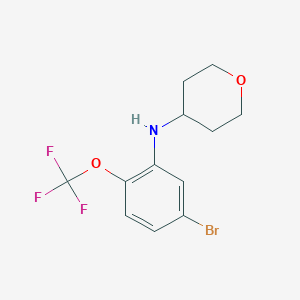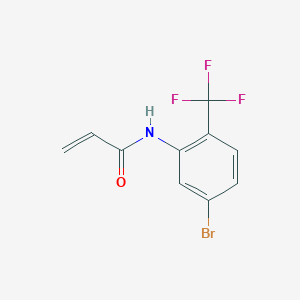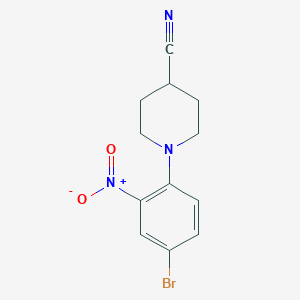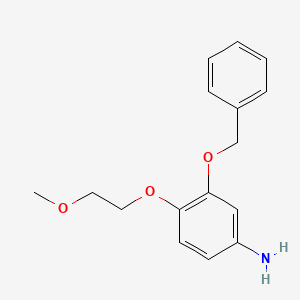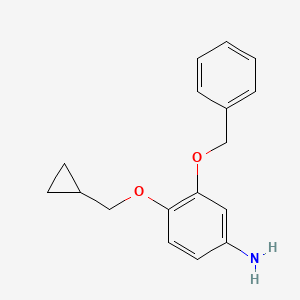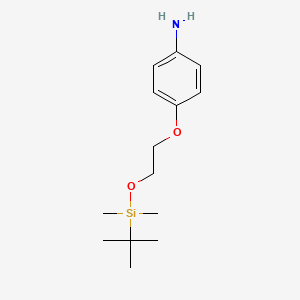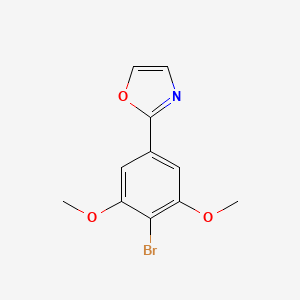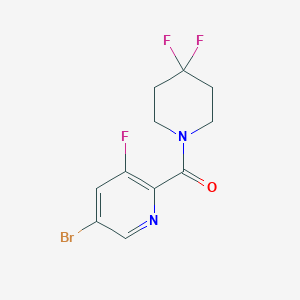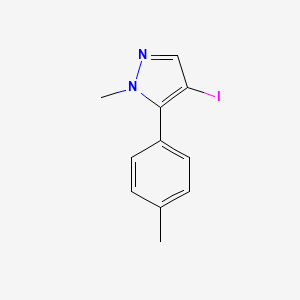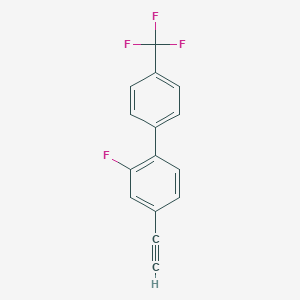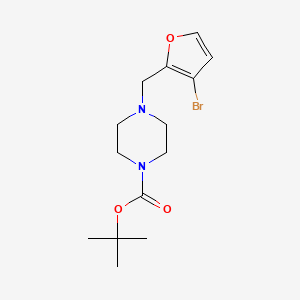
tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a bromofuran moiety, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 3-bromofuran-2-carbaldehyde with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a suitable base such as sodium triacetoxyborohydride in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) are employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include furan-2,3-dione derivatives.
Reduction Reactions: Products include alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block for drug discovery .
Biology: It can be used to synthesize compounds with antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. It can be modified to enhance its pharmacokinetic and pharmacodynamic properties .
Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of functional materials such as polymers and nanomaterials. Its unique structural features make it suitable for applications in electronic and optical devices .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the binding affinity and selectivity of the compound towards its targets. The tert-butyl group can improve the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-((3-bromofuran-2-yl)methyl)piperazine-1-carboxylate is unique due to the presence of the bromofuran moiety, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations compared to its analogs. Additionally, the furan ring can participate in π-π interactions, enhancing its binding affinity towards biological targets .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-bromofuran-2-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-7-5-16(6-8-17)10-12-11(15)4-9-19-12/h4,9H,5-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEVUTYDUCWFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
